molecular formula C20H13F4N5OS B2737768 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852374-81-3

2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2737768
CAS RN: 852374-81-3
M. Wt: 447.41
InChI Key: UOOLYZSIRZLRFU-UHFFFAOYSA-N
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Description

The compound “2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a heterocyclic compound . It contains a 1,2,4-triazolo[4,3-b]pyridazine core, which is a type of triazole. Triazoles are nitrogenous heterocyclic moieties and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular formula of the compound is C20H13F4N5OS . Its average mass is 447.409 Da and its monoisotopic mass is 447

Scientific Research Applications

Synthesis and Drug Development

Compounds with similar structures have been synthesized for their potential use in drug development, targeting various diseases. For example, triazolo[1,5-c]pyrimidines have been identified as active mediator release inhibitors, hinting at their potential application in treating asthma and allergic reactions. These compounds were synthesized through a series of reactions starting from arylamidines, highlighting the intricate chemistry involved in developing novel therapeutic agents (Medwid et al., 1990).

Radiolabeling and Imaging

Another application lies in the field of radiopharmaceuticals, where pyrazolo[1,5-a]pyrimidineacetamides have been developed as selective ligands for imaging the translocator protein with PET scans. This illustrates the compound's utility in diagnostic imaging, particularly for neuroinflammation and neurological diseases (Dollé et al., 2008).

Molecular Probes

In the realm of molecular biology, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been utilized as high-affinity and selective antagonists for the human A2A adenosine receptor. These compounds serve as molecular probes for studying the receptor, demonstrating the chemical's role in research tools that help understand physiological and pathological processes (Kumar et al., 2011).

Antitumor and Antimicrobial Activity

Moreover, these structural frameworks have been incorporated into compounds displaying significant antitumor and antimicrobial activities. For instance, novel heterocycles incorporating a thiadiazole moiety have shown insecticidal properties against the cotton leafworm, which could lead to new pesticides or bioactive compounds with potential therapeutic applications (Fadda et al., 2017).

properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5OS/c21-13-5-3-4-12(10-13)19-27-26-16-8-9-18(28-29(16)19)31-11-17(30)25-15-7-2-1-6-14(15)20(22,23)24/h1-10H,11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOLYZSIRZLRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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